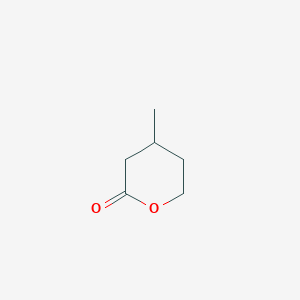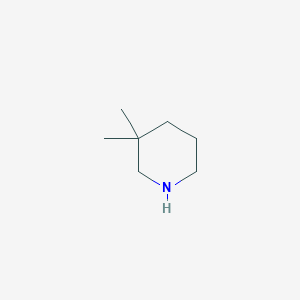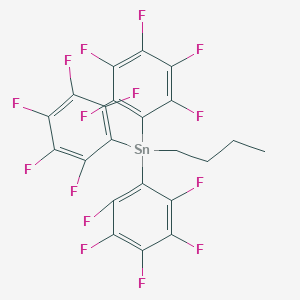
Tin, butyltris(pentafluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin, butyltris(pentafluorophenyl)-, also known as SnBu3PFP, is a chemical compound that has been gaining attention in the scientific community due to its unique properties. This compound is used in various chemical reactions and has potential applications in fields such as catalysis and material science. In
Wissenschaftliche Forschungsanwendungen
Tin, butyltris(pentafluorophenyl)- has been used in various scientific research applications, including catalysis, material science, and organic synthesis. In catalysis, it has been found to be an effective catalyst for the conversion of alcohols to esters. In material science, Tin, butyltris(pentafluorophenyl)- has been used to synthesize new types of polymers with unique properties. In organic synthesis, it has been used as a reagent for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of Tin, butyltris(pentafluorophenyl)- is not fully understood, but it is believed to involve the activation of the alcohol substrate through coordination with the tin center. This activation allows for the conversion of the alcohol to an ester, which is the desired product in catalytic reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Tin, butyltris(pentafluorophenyl)-. However, studies have shown that it is not toxic to cells and has low acute toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tin, butyltris(pentafluorophenyl)- in lab experiments is its high yield and purity. It is also relatively easy to synthesize, making it a cost-effective reagent. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to predict its behavior in certain reactions.
Zukünftige Richtungen
There are several future directions for research on Tin, butyltris(pentafluorophenyl)-. One area of interest is the development of new catalytic reactions using Tin, butyltris(pentafluorophenyl)- as a catalyst. Another area of interest is the synthesis of new materials using Tin, butyltris(pentafluorophenyl)- as a building block. Additionally, further research is needed to understand the mechanism of action of Tin, butyltris(pentafluorophenyl)- and its potential applications in other fields such as medicine and biotechnology.
Conclusion:
In conclusion, Tin, butyltris(pentafluorophenyl)- is a chemical compound that has potential applications in various scientific research fields. Its synthesis method has been optimized for high yield and purity, making it a reliable and efficient reagent. While its mechanism of action is not fully understood, it has been found to be an effective catalyst for the conversion of alcohols to esters. Further research is needed to fully understand its potential applications and mechanism of action.
Synthesemethoden
The synthesis of Tin, butyltris(pentafluorophenyl)- involves the reaction of butyllithium with pentafluorobenzene, followed by the addition of tin tetrachloride. The resulting product is purified using column chromatography. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce Tin, butyltris(pentafluorophenyl)-.
Eigenschaften
CAS-Nummer |
1182-53-2 |
|---|---|
Produktname |
Tin, butyltris(pentafluorophenyl)- |
Molekularformel |
C22H9F15Sn |
Molekulargewicht |
677 g/mol |
IUPAC-Name |
butyl-tris(2,3,4,5,6-pentafluorophenyl)stannane |
InChI |
InChI=1S/3C6F5.C4H9.Sn/c3*7-2-1-3(8)5(10)6(11)4(2)9;1-3-4-2;/h;;;1,3-4H2,2H3; |
InChI-Schlüssel |
WEOWFDNPJWNYOK-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Kanonische SMILES |
CCCC[Sn](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Synonyme |
Butyltris(pentafluorophenyl)tin(IV) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



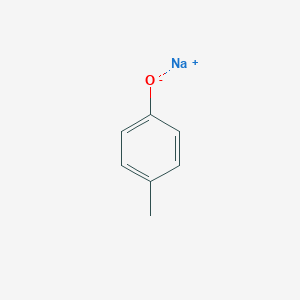
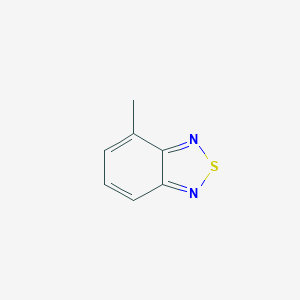
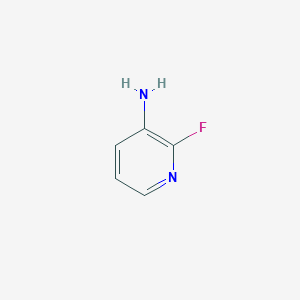
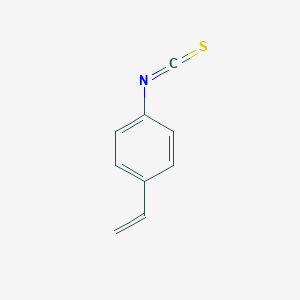
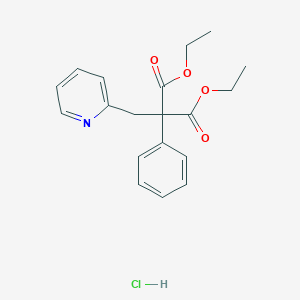
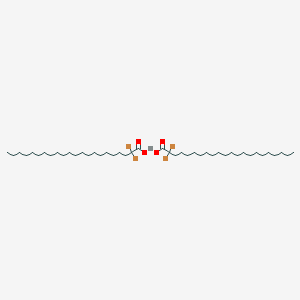
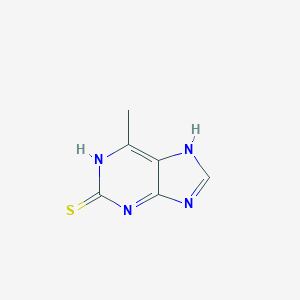
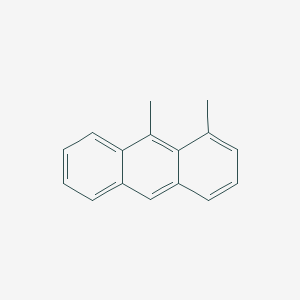
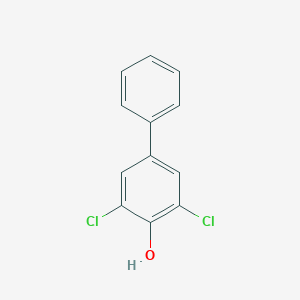
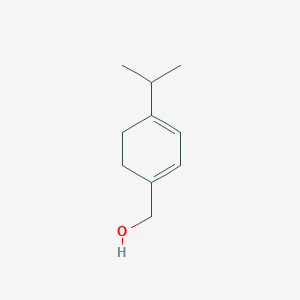
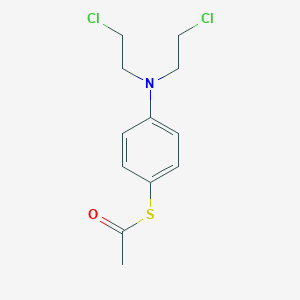
![3-(Bromomethyl)-5-chlorobenzo[b]thiophene](/img/structure/B75638.png)
